molecular formula C12H13N3O2S2 B2594955 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 571919-39-6

2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2594955
CAS No.: 571919-39-6
M. Wt: 295.38
InChI Key: XAKCTSXHIQEGFJ-UHFFFAOYSA-N
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Description

2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves the reaction of 4-ethylphenylamine with thiocarbohydrazide to form the intermediate 5-[(4-ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in the growth and proliferation of microbes or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
  • 2-({5-[(4-Chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
  • 2-({5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Uniqueness

2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s ability to interact with molecular targets, making it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-8-3-5-9(6-4-8)13-11-14-15-12(19-11)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCTSXHIQEGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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